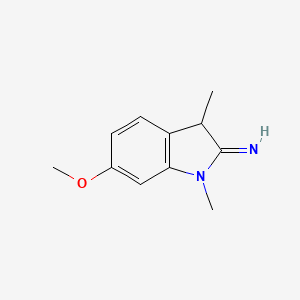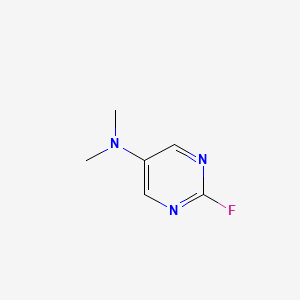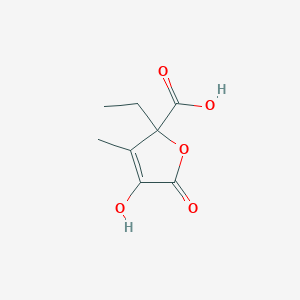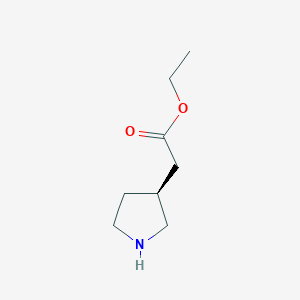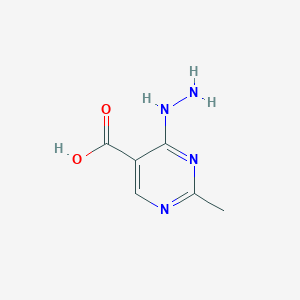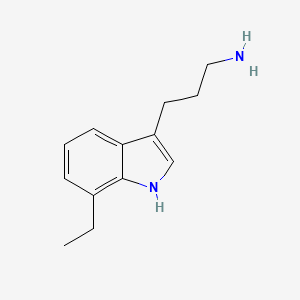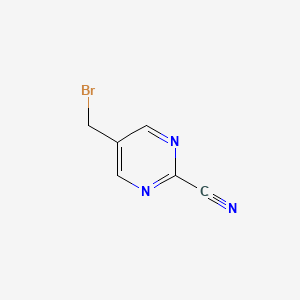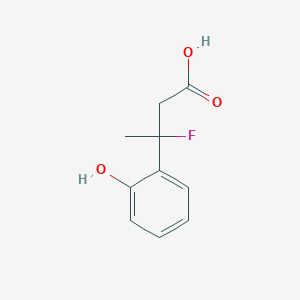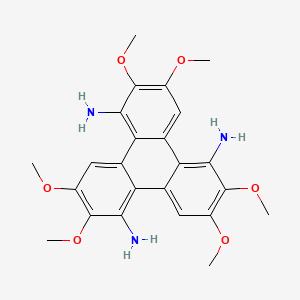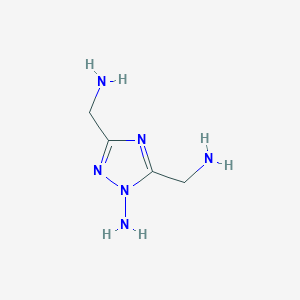
(1-Amino-1H-1,2,4-triazole-3,5-diyl)dimethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Amino-1H-1,2,4-triazole-3,5-diyl)dimethanamine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of amino groups attached to the triazole ring, which can impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-1H-1,2,4-triazole-3,5-diyl)dimethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with formamide or its equivalents, followed by functionalization to introduce the amino groups.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions may lead to the formation of reduced triazole derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-triazoles, while substitution reactions can introduce alkyl or aryl groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a part of drug delivery systems.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (1-Amino-1H-1,2,4-triazole-3,5-diyl)dimethanamine involves its interaction with specific molecular targets. The amino groups may facilitate binding to enzymes or receptors, modulating their activity. The triazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.
類似化合物との比較
1,2,4-Triazole: The parent compound, lacking the amino groups.
Amino-1,2,4-Triazole Derivatives: Compounds with similar structures but different substituents.
Uniqueness: (1-Amino-1H-1,2,4-triazole-3,5-diyl)dimethanamine is unique due to the presence of two amino groups, which can significantly alter its chemical reactivity and biological activity compared to other triazole derivatives.
特性
分子式 |
C4H10N6 |
|---|---|
分子量 |
142.16 g/mol |
IUPAC名 |
3,5-bis(aminomethyl)-1,2,4-triazol-1-amine |
InChI |
InChI=1S/C4H10N6/c5-1-3-8-4(2-6)10(7)9-3/h1-2,5-7H2 |
InChIキー |
AZVMVJJHJYFMHT-UHFFFAOYSA-N |
正規SMILES |
C(C1=NN(C(=N1)CN)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




